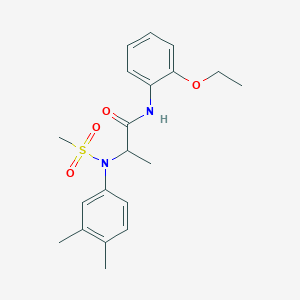![molecular formula C19H17ClN2O4S3 B4170275 N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4170275.png)
N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide
Vue d'ensemble
Description
N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, also known as NCX-4040, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a selective inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body.
Mécanisme D'action
N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide selectively inhibits the activity of NOS, which is responsible for the production of NO in the body. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, platelet aggregation, and immune response. By inhibiting NOS, N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide reduces the production of NO, leading to decreased inflammation, reduced platelet aggregation, and improved vascular function.
Biochemical and Physiological Effects:
N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide has been shown to inhibit platelet aggregation and reduce thrombus formation in vitro and in vivo. Furthermore, N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide has been shown to improve vascular function and reduce blood pressure in animal models of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide for lab experiments is its selective inhibition of NOS, which allows for the study of the specific effects of NO in various physiological processes. Additionally, N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide is its potential for off-target effects, as it may also inhibit other enzymes that are structurally similar to NOS.
Orientations Futures
There are several future directions for the study of N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide. One potential area of research is the development of novel formulations of N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide for improved delivery and efficacy. Additionally, further investigation is needed to determine the optimal dosing and treatment duration for N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide in various disease conditions. Furthermore, the potential for off-target effects of N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide should be further explored to ensure its safety and efficacy in clinical use. Finally, the use of N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide in combination with other drugs or therapies should be investigated for potential synergistic effects.
Applications De Recherche Scientifique
N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-thrombotic, and vasodilatory effects, which make it a promising candidate for the treatment of cardiovascular diseases, such as hypertension, atherosclerosis, and ischemic heart disease. Additionally, N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide has been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and angiogenesis.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-[(4-methylsulfanylphenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S3/c1-27-15-8-12-17(13-9-15)28(23,24)21-14-6-10-16(11-7-14)29(25,26)22-19-5-3-2-4-18(19)20/h2-13,21-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACOSAHAQPMAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4170194.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4170204.png)

![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4170211.png)
![N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydro-2-quinoxalinyl]acetamide](/img/structure/B4170212.png)
![4-(5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4170220.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4170224.png)
![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4170230.png)
![N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4170238.png)
![4-{[(2,6-dichlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4170246.png)
![methyl 5-phenyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4170251.png)
![3-chloro-4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4170270.png)
![2,4-dichloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B4170280.png)
![N-{2-[2-(2,4-dichlorobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4170283.png)